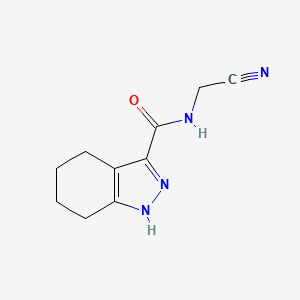
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride, also known as CPP or CPP HCl, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a synthetic analog of the endogenous neuropeptide Y, which is involved in a variety of physiological processes, including appetite regulation, stress response, and anxiety.
Scientific Research Applications
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and drug discovery. 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has been shown to enhance learning and memory in animal models, suggesting that it may have potential as a cognitive enhancer. 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has also been studied for its potential as a treatment for anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Mechanism of Action
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride is believed to exert its effects by binding to neuropeptide Y receptors in the brain. Neuropeptide Y is involved in a variety of physiological processes, including appetite regulation, stress response, and anxiety. By mimicking the effects of neuropeptide Y, 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride may be able to modulate these processes.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on learning and memory, anxiety, and depression, 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has also been shown to have analgesic effects, suggesting that it may have potential as a pain reliever. 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has also been shown to have effects on the immune system, suggesting that it may have potential as an immunomodulator.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride has been extensively studied, which means that there is a wealth of information available on its properties and effects. However, one limitation of using 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride is that it is a relatively new compound, which means that there is still much to be learned about its properties and effects.
Future Directions
There are many potential future directions for research on 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride. One area of interest is the development of 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride analogs that have improved properties and effects. Another area of interest is the development of new drugs that target neuropeptide Y receptors, which may have potential as treatments for a variety of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride, as well as its potential applications in drug discovery and development.
Synthesis Methods
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves coupling 4-chlorobenzoyl chloride with piperazine in the presence of triethylamine to form 1-(4-chlorobenzoyl)piperazine. This intermediate is then coupled with pyrrolidinone in the presence of a coupling reagent, such as HATU or DIC, to form 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride. The hydrochloride salt of 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride can be obtained by treating 1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride with hydrochloric acid.
properties
IUPAC Name |
1-(4-chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2.ClH/c16-12-1-3-13(4-2-12)19-10-11(9-14(19)20)15(21)18-7-5-17-6-8-18;/h1-4,11,17H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSBWXNBMFMWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(piperazine-1-carbonyl)pyrrolidin-2-one;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2718654.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine](/img/structure/B2718655.png)
![1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole](/img/structure/B2718657.png)
![3,6-dichloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2718658.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide](/img/structure/B2718659.png)
![3-[2-(Prop-2-enoylamino)phenyl]propanamide](/img/structure/B2718663.png)

![6-(4-Fluorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2718667.png)


![3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate](/img/structure/B2718671.png)